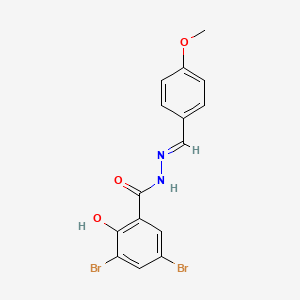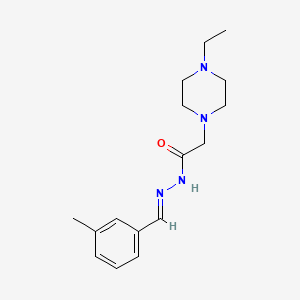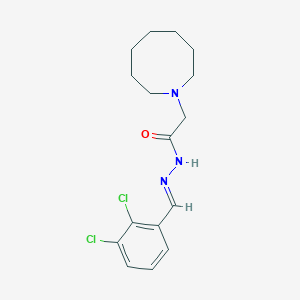![molecular formula C17H22N4O5 B3837064 2-(1-azocanyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B3837064.png)
2-(1-azocanyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide
Übersicht
Beschreibung
2-(1-azocanyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as ABAH and has a molecular formula of C15H14N4O6.
Wirkmechanismus
The mechanism of action of ABAH involves its ability to chelate metal ions and form a complex that emits fluorescence. This property makes ABAH a useful tool for detecting metal ions in biological systems. In addition, the photosensitizing properties of ABAH involve its ability to generate reactive oxygen species upon exposure to light, which can cause cell death in cancer cells.
Biochemical and Physiological Effects:
ABAH has been shown to have low toxicity and minimal side effects in animal studies. It has also been found to be stable in biological systems, making it a reliable tool for detecting metal ions. The photosensitizing properties of ABAH have been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ABAH in lab experiments include its high sensitivity and selectivity for metal ions, its stability in biological systems, and its low toxicity. However, the limitations of using ABAH include its cost, the need for specialized equipment to detect fluorescence, and the potential for interference from other fluorescent molecules.
Zukünftige Richtungen
There are several future directions for research on ABAH. One area of interest is the development of new synthesis methods to improve the yield and purity of ABAH. Another area of research is the exploration of ABAH's potential as a photosensitizer for cancer treatment. Additionally, there is potential for using ABAH as a tool for studying metal ion homeostasis in biological systems. Finally, further research is needed to explore the potential of ABAH in other areas, such as environmental monitoring and industrial applications.
Conclusion:
In conclusion, 2-(1-azocanyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide is a chemical compound that has shown promise in various scientific research applications. Its ability to chelate metal ions and emit fluorescence makes it a useful tool for detecting metal ions in biological systems. Additionally, its photosensitizing properties make it a potential candidate for cancer treatment. Further research is needed to explore the full potential of ABAH in various fields.
Wissenschaftliche Forschungsanwendungen
ABAH has been studied for its potential applications as a fluorescent probe for detecting metal ions in biological systems. It has also been investigated for its use as a photosensitizer in photodynamic therapy for cancer treatment. ABAH has shown promising results in these applications, and further research is ongoing to explore its potential in other areas.
Eigenschaften
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5/c22-17(11-20-6-4-2-1-3-5-7-20)19-18-10-13-8-15-16(26-12-25-15)9-14(13)21(23)24/h8-10H,1-7,11-12H2,(H,19,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFEDJRINGGR-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azocan-1-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B3836983.png)


amino]benzoic acid](/img/structure/B3837000.png)



![N-(2,4-difluorophenyl)-4-{[methyl(pyrazin-2-ylmethyl)amino]methyl}benzamide](/img/structure/B3837034.png)

![ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B3837047.png)



